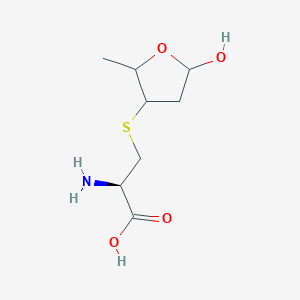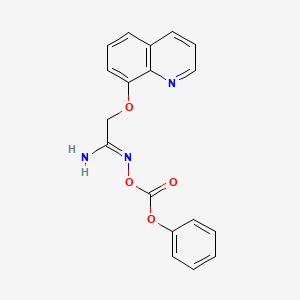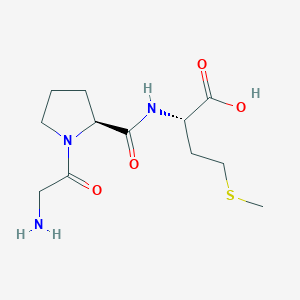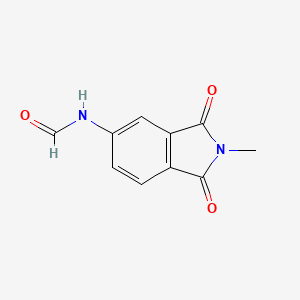![molecular formula C13H10F3NO3 B12899344 1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one CAS No. 919778-78-2](/img/structure/B12899344.png)
1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone is a synthetic organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a methoxyphenyl group and a trifluoromethyl-substituted oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, high-throughput screening of catalysts, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological responses. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
- 1-(4-Methoxyphenyl)-2-(2-methyl-oxazol-5-yl)ethanone
- 1-(4-Methoxyphenyl)-2-(2-chloromethyl-oxazol-5-yl)ethanone
- 1-(4-Methoxyphenyl)-2-(2-bromomethyl-oxazol-5-yl)ethanone
Comparison: 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)oxazol-5-yl)ethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it more suitable for certain applications in medicinal chemistry and materials science compared to its analogs with different substituents.
Propriétés
Numéro CAS |
919778-78-2 |
|---|---|
Formule moléculaire |
C13H10F3NO3 |
Poids moléculaire |
285.22 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethanone |
InChI |
InChI=1S/C13H10F3NO3/c1-19-9-4-2-8(3-5-9)11(18)6-10-7-17-12(20-10)13(14,15)16/h2-5,7H,6H2,1H3 |
Clé InChI |
DMRKLSHUEONBPG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CC2=CN=C(O2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)
![6-{[(2-Methoxy-5-nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12899274.png)





![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)
![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)
![Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)
![2,6-Dimethoxy-N-[3-(2-methylpentadecan-2-YL)-1,2-oxazol-5-YL]benzamide](/img/structure/B12899343.png)
![6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12899345.png)

